![molecular formula C19H20N2O3 B2541766 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941993-41-5](/img/structure/B2541766.png)

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

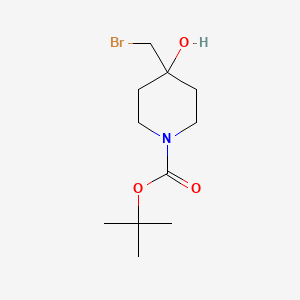

The synthesis of related acetamide compounds involves multi-step reactions starting from different precursors. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists involves preparing the aminothiazol moiety and attaching it to the phenoxypropanolamine structure . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps . These methods could potentially be adapted for the synthesis of "2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide" by choosing appropriate starting materials and reaction conditions.

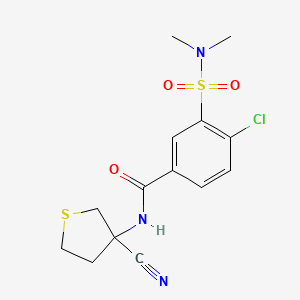

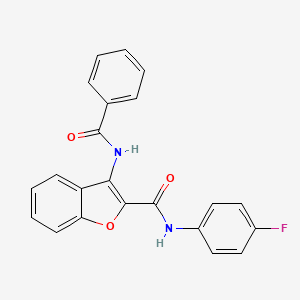

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been characterized by these methods, and variable temperature NMR experiments provided evidence for intra- and intermolecular hydrogen bonds . These techniques could be used to analyze the molecular structure of "2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide" and to study its hydrogen bonding behavior.

Chemical Reactions Analysis

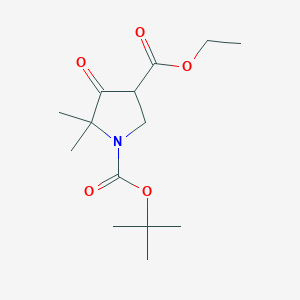

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the phenyl ring and the presence of other functional groups. For instance, the ozonation of a N-Boc-protected pyrrolidinone followed by catalytic hydrogenation was used to synthesize a fluorinated derivative of a sigma-1 receptor modulator . This indicates that the compound may also undergo reactions such as ozonation and hydrogenation, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of a pyrrolidinyl group and various substituents can affect the compound's ability to form hydrogen bonds and, consequently, its solubility in different solvents . The biological activity of these compounds, such as their analgesic and anticonvulsant effects, is also a significant aspect of their chemical properties, as seen in the evaluation of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .

Scientific Research Applications

Degradation and Environmental Impact

- Advanced Oxidation Processes (AOPs) : AOPs are utilized for the degradation of acetaminophen from aqueous mediums, highlighting pathways and by-products. The degradation of similar compounds involves generating various kinetics and mechanisms, with potential environmental impacts due to the release of toxic by-products (Qutob et al., 2022).

Pharmacological Profile and Mechanisms

Metabolic Pathways and Genetic Differences : The metabolism of paracetamol (acetaminophen) involves multiple pathways, including glucuronidation and oxidation. Genetic differences can influence metabolism rates and susceptibility to toxicity, offering a framework for understanding how 2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide might be metabolized and its potential genetic implications (Zhao & Pickering, 2011).

Analgesic Effects and Mechanisms : Acetaminophen's analgesic effects, previously attributed to cyclooxygenase inhibition, are now understood to involve metabolization to N-acylphenolamine (AM404), acting on specific receptors in the brain and spinal cord. This understanding aids in exploring the analgesic mechanisms of related compounds (Ohashi & Kohno, 2020).

Environmental Protection Strategies

- Adsorptive Elimination from Water : Studies on the adsorptive removal of acetaminophen from water, focusing on adsorbent materials like ZnAl/biochar, offer insights into methods that could be applied to remove or degrade similar chemical compounds from environmental samples, emphasizing the importance of understanding compound interactions with adsorbents (Igwegbe et al., 2021).

properties

IUPAC Name |

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14-5-2-8-17(11-14)24-13-18(22)20-15-6-3-7-16(12-15)21-10-4-9-19(21)23/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDXGHJLSURLHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)